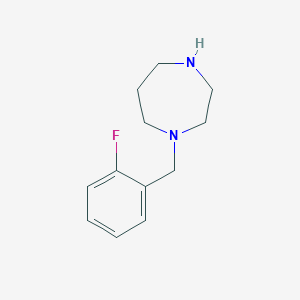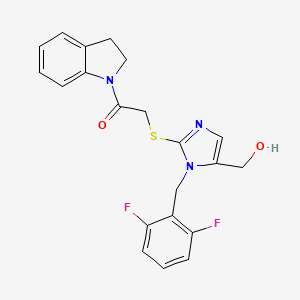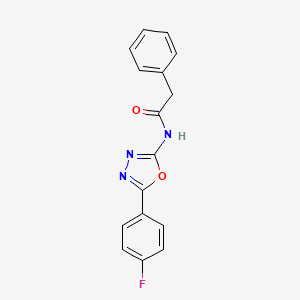![molecular formula C15H21N5O2S B2481117 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-55-6](/img/structure/B2481117.png)
2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole and pyrazine derivatives often involves cyclocondensation reactions, 1,3-dipolar cycloadditions, or reactions involving intermediate sulfonate or sulfonyl groups. For instance, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate under specific conditions can lead to complex pyrazole derivatives (Tominaga et al., 1997). Another example is the cycloaddition of diazoalkanes to compounds containing sulfinyl and sulfonyl groups, yielding optically pure cyclopropanes (Cruz Cruz et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole and pyrazine derivatives can be analyzed through techniques such as X-ray crystallography. These compounds often exhibit a variety of functional groups attached to the core structure, contributing to their diverse reactivity and properties. The precise structure depends on the specific substituents and the synthesis route (Baron et al., 2005).
Chemical Reactions and Properties
Pyrazole and pyrazine derivatives participate in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of sulfonyl or sulfonate groups can significantly influence their chemical behavior, leading to the formation of various cyclic and acyclic products with potential biological activities (Kendre et al., 2013).
科学的研究の応用
Synthesis and Bioactivity
Research on pyrazole derivatives, including compounds structurally related to 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, focuses on their synthesis and evaluation for bioactivities such as anti-inflammatory and antimicrobial effects. For instance, Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, demonstrating potent anti-inflammatory and antimicrobial activities against a variety of bacterial and fungal strains Kendre, B. V., Landge, M. G., Jadhav, W., & Bhusare, S. (2013). Synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety. Chinese Chemical Letters, 24, 325-328. Similarly, Azab et al. (2013) aimed to develop new heterocyclic compounds with a sulfonamido moiety for antibacterial applications, showing high activity against several bacterial strains Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules, 18, 832-844.
Antimicrobial Evaluation
The antimicrobial evaluation of pyrazole and related derivatives is a significant area of research. Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, with the compounds exhibiting promising in vitro antibacterial and antifungal activities Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. International Journal of Molecular Sciences, 15, 1237-1254.
Potential as COX-2 Inhibitors
Research into the potential of pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors has also been conducted. Penning et al. (1997) described the synthesis and biological evaluation of 1,5-diarylpyrazole class of COX-2 inhibitors, identifying potent and selective inhibitors for therapeutic applications Penning, T., Talley, J., Bertenshaw, S., Carter, J., Collins, P., Docter, S., Graneto, M., Lee, L. F., Malecha, J., Miyashiro, J., Rogers, R. S., Rogier, D. J., Yu, S., AndersonGD, Burton, E., Cogburn, J., Gregory, S., Koboldt, C., Perkins, W., Seibert, K., Veenhuizen, A. W., Zhang, Y., & Isakson, P. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40, 1347-1365.
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar target in the organisms, inhibiting their growth and proliferation.
Biochemical Pathways
Given its potent antileishmanial and antimalarial activities, it is likely that it interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death .
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it may have good bioavailability and can effectively reach its targets in the body .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
特性
IUPAC Name |
2-cyclopropyl-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-6-7-20-13(9-19)8-14(17-20)12-4-5-12/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWSVMDGIMOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)


![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)




![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)